molecular formula C15H32ClP B1585832 Allyltributylphosphonium chloride CAS No. 1530-48-9

Allyltributylphosphonium chloride

Cat. No. B1585832
CAS RN: 1530-48-9
M. Wt: 278.84 g/mol
InChI Key: KSMYREBPTSSZDR-UHFFFAOYSA-M
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Description

Allyltributylphosphonium chloride (ATBPC) is a quaternary ammonium salt that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is an ionic liquid that is composed of a cation and an anion. The cation is a phosphonium group, while the anion is a chloride ion. ATBPC is a colorless liquid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of Allyltributylphosphonium chloride is not fully understood, but it is believed to act as a Lewis acid due to the presence of the phosphonium group. This allows Allyltributylphosphonium chloride to interact with electron-rich species, such as nucleophiles, and facilitate reactions. Additionally, Allyltributylphosphonium chloride has been shown to have a stabilizing effect on reactive intermediates, such as carbocations, due to its ability to solvate them.

Biochemical And Physiological Effects

Allyltributylphosphonium chloride has been shown to have antimicrobial properties, making it a potential candidate for use in disinfectants and preservatives. Additionally, Allyltributylphosphonium chloride has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of Allyltributylphosphonium chloride.

Advantages And Limitations For Lab Experiments

Allyltributylphosphonium chloride has several advantages for use in lab experiments, such as its high solubility in water and organic solvents, low toxicity, and stability at high temperatures. However, Allyltributylphosphonium chloride can be expensive to synthesize, and its high viscosity can make it difficult to handle in some experiments.

Future Directions

There are several future directions for research on Allyltributylphosphonium chloride. One potential area of study is the development of new synthetic methods for Allyltributylphosphonium chloride that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of Allyltributylphosphonium chloride and its potential applications in various fields. Furthermore, Allyltributylphosphonium chloride could be investigated for its potential use in drug delivery systems due to its ability to solubilize hydrophobic drugs.

Scientific Research Applications

Allyltributylphosphonium chloride has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and organic synthesis. It has been shown to be an effective catalyst for various reactions, such as the Knoevenagel condensation and the Michael addition. Additionally, Allyltributylphosphonium chloride has been used as a solvent in organic reactions due to its unique properties, such as its high polarity and low viscosity. Furthermore, Allyltributylphosphonium chloride has been investigated for its potential use as an electrolyte in lithium-ion batteries due to its high ionic conductivity.

properties

IUPAC Name

tributyl(prop-2-enyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYREBPTSSZDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051742
Record name Allyltributylphosphonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltributylphosphonium chloride

CAS RN

1530-48-9
Record name Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1)
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Record name Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1)
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Record name Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1)
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Record name Allyltributylphosphonium chloride
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Record name Allyltributylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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